molecular formula C23H22N4O3 B2720664 N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-28-9

N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2720664
CAS No.: 941938-28-9
M. Wt: 402.454
InChI Key: FQIQSCGGRJHXIM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2 and an acetamide moiety at position 3. The acetamide side chain is further substituted with a 4-ethylphenyl group. This compound shares structural similarities with several pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives, which are often explored for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-16-4-8-18(9-5-16)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)17-6-10-19(30-2)11-7-17/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIQSCGGRJHXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C23H22N4O2
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate pathways involved in inflammation and cell proliferation. The presence of the pyrazolo[1,5-a]pyrazin moiety suggests potential interactions with receptors involved in signaling pathways such as NF-κB and MAPK, which are crucial in inflammatory responses.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. In particular, studies have shown that this compound can inhibit the activation of NF-κB in macrophages stimulated by lipopolysaccharides (LPS), leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CompoundNF-κB Activity InhibitionCytotoxicity (IC50)
This compoundSignificantNon-toxic at therapeutic concentrations

Antioxidant Properties

The compound has also demonstrated antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is essential for protecting cells from damage associated with chronic diseases.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The specific mechanisms involve the modulation of Bcl-2 family proteins and caspase activation.

Case Studies

  • Study on RAW 264.7 Macrophages : A study evaluated the effects of the compound on LPS-induced inflammation in RAW 264.7 macrophages. Results indicated a reduction in NO production and pro-inflammatory cytokine release, supporting its anti-inflammatory potential.
  • In Vivo Models : In animal models of arthritis, administration of the compound led to a significant decrease in joint swelling and inflammatory markers compared to control groups.
  • Cell Line Studies : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7), showing dose-dependent inhibition of cell proliferation and increased rates of apoptosis.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The target compound differs from analogs primarily in substituent placement and heterocyclic core modifications:

Compound Name / ID Core Structure R1 (Position 2) R2 (Acetamide Side Chain) Molecular Weight (g/mol) logP Key Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl 4-Ethylphenyl 402.45 3.31
G419-0276 (Isomer) Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl 3-Ethylphenyl 402.45 3.31
G419-0163 Pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenyl 4-Ethylphenyl 386.45 3.21*
G419-0211 Pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenyl 4-Chlorophenethyl 420.90 3.78*
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Diethylaminoethyl 372.42 2.95
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl Diethylaminoethyl 428.47 3.50

*Estimated based on structural analogs.

  • The 4-ethylphenyl side chain confers moderate lipophilicity (logP 3.31), intermediate between the less lipophilic F-DPA (logP 2.95) and the more lipophilic G419-0211 (logP 3.78) .

Enzyme Inhibition

  • Quinazolinone Derivatives (): Compounds 11m–11o showed anticancer activity via kinase inhibition, with IC₅₀ values in the nanomolar range. The styryl substituent (e.g., 4-methoxystyryl in 11o) correlated with enhanced potency .
  • Pyrazolo-pyrazine Derivatives : The target compound’s structural analogs (e.g., G419-0163) are under investigation for kinase inhibition, though specific activity data remain unpublished .
  • InhA Inhibitors () : N-(substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrated MIC values <1 µg/mL against Mycobacterium tuberculosis, highlighting the acetamide-heterocycle pharmacophore’s versatility .

Antimicrobial and Antiviral Activity

  • Triazolo[1,5-a]pyrimidines () : Compounds with 1,2,4-triazole-5-thione Schiff bases showed 40–43% inhibition of tobacco mosaic virus (TMV) at 500 µg/mL, suggesting the heterocyclic core’s role in antiviral activity .
  • Quinazolinone-based CDK2 Inhibitors (): Compound 4b exhibited potent CDK2 inhibition (IC₅₀ ~50 nM), attributed to the phenoxymethyl and methoxyphenyl substituents .

Pharmacokinetic and Toxicity Considerations

  • logP and Solubility : The target compound’s logP (3.31) and logSw (-3.47) predict moderate aqueous solubility, comparable to F-DPA but lower than hydrophilic triazolo-pyrimidines .
  • Metabolic Stability : Methoxy and ethyl groups may reduce cytochrome P450-mediated metabolism compared to halogenated analogs like DPA-714 .

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